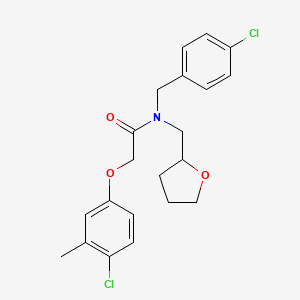
N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of chlorobenzyl and chloromethylphenoxy groups, along with a tetrahydrofuran-2-ylmethyl moiety attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.
Synthesis of the Chloromethylphenoxy Intermediate: This involves the chlorination of methylphenoxy compounds.
Coupling Reactions: The chlorobenzyl and chloromethylphenoxy intermediates are coupled with a tetrahydrofuran-2-ylmethyl group using suitable catalysts and solvents.
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and benzyl positions.
Reduction: Reduction reactions could target the chlorinated aromatic rings or the acetamide group.
Substitution: Nucleophilic substitution reactions could occur at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound might be used in the development of new materials or as a precursor for the synthesis of polymers.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it were used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins involved in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(4-chlorophenoxy)acetamide
- N-(4-chlorobenzyl)-2-(3-methylphenoxy)acetamide
- N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Uniqueness
N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to the specific combination of functional groups and the presence of the tetrahydrofuran-2-ylmethyl moiety. This unique structure could confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H23Cl2NO3 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H23Cl2NO3/c1-15-11-18(8-9-20(15)23)27-14-21(25)24(13-19-3-2-10-26-19)12-16-4-6-17(22)7-5-16/h4-9,11,19H,2-3,10,12-14H2,1H3 |
InChI Key |
AFJUEGOUQCNBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


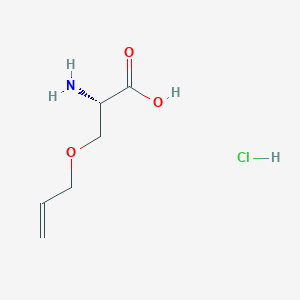

![3-[(Propan-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B15096334.png)
![4-amino-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B15096341.png)
![1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B15096357.png)
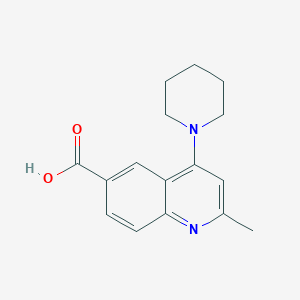
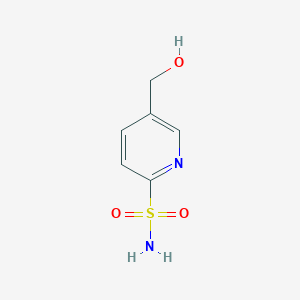
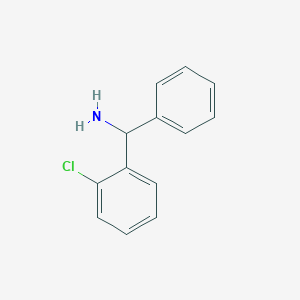
![2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine](/img/structure/B15096381.png)

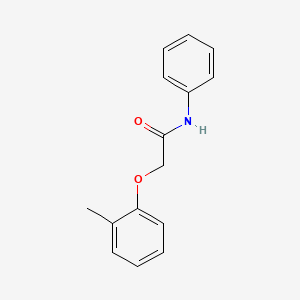
![[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B15096400.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate](/img/structure/B15096407.png)
![6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid](/img/structure/B15096412.png)
